Benzyl 4-amino-3-phenoxybenzoate
Description
Contextualization within Modern Organic and Medicinal Chemistry
Benzyl (B1604629) 4-amino-3-phenoxybenzoate is an organic compound that belongs to the family of aryl aminobenzoates. Its structure, featuring a benzyl ester of a benzoic acid substituted with both an amino and a phenoxy group, positions it at the intersection of several key areas of chemical research. In organic chemistry, the synthesis of such multi-functionalized aromatic compounds presents intriguing challenges and opportunities for the development of novel synthetic methodologies.
Rationale for Comprehensive Academic Investigation of Benzyl 4-amino-3-phenoxybenzoate
The academic investigation of this compound is driven by its potential utility in both medicinal chemistry and material science. evitachem.com As a potential lead compound, its structural features suggest possible biological activities that could be explored for the development of new pharmaceuticals. evitachem.com The investigation into its synthesis and reactivity contributes to the broader understanding of organic reaction mechanisms and the development of efficient synthetic routes to complex molecules.
Furthermore, the properties of this compound may lend themselves to applications in material science, where compounds with specific chemical functionalities are sought for the creation of advanced polymers or coatings. evitachem.com A thorough academic study is essential to fully characterize its physical and chemical properties, which in turn will determine its suitability for various applications.
Overview of Research Trajectories for Aryl Aminobenzoate Compounds
The research trajectories for aryl aminobenzoate compounds are diverse and have led to significant discoveries. A prominent example is the use of p-aminobenzoic acid (PABA) and its derivatives as building blocks in drug design. This scaffold is present in numerous commercial drugs with a wide array of therapeutic uses, including local anesthetics, and agents for treating various diseases.
The structural versatility of aryl aminobenzoates allows for extensive modification to optimize their biological activity. Structure-activity relationship (SAR) studies are a common research trajectory, where different substituents are systematically introduced to the core structure to enhance potency and selectivity for a particular biological target. For instance, research has shown that variations in substituents on the aromatic rings of compounds similar to this compound can significantly impact their biological activity. evitachem.com
Another significant area of research is the development of novel synthetic methods to access these compounds efficiently and with high purity. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce environmental impact. The study of aryl aminobenzoates continues to be a vibrant field of research, with ongoing efforts to discover new applications and to refine the properties of existing compounds.
Chemical and Physical Properties
The specific properties of this compound are crucial for its potential applications. While detailed experimental data for this specific compound is not widely published, general properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source |
| Molecular Formula | C20H17NO3 | evitachem.com |
| Molecular Weight | 319.36 g/mol | evitachem.com |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Likely soluble in organic solvents | Inferred |
Research Applications
The potential research applications for this compound span multiple scientific disciplines.
| Field | Potential Application | Rationale | Source |
| Medicinal Chemistry | Lead compound for drug discovery | The aryl aminobenzoate scaffold is a known pharmacophore. | evitachem.com |
| Material Science | Component in polymers or coatings | The aromatic and functional groups may impart desirable properties. | evitachem.com |
| Synthetic Chemistry | Intermediate for more complex molecules | The functional groups allow for further chemical modification. | Inferred |
Structure
2D Structure
Properties
Molecular Formula |
C20H17NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl 4-amino-3-phenoxybenzoate |
InChI |
InChI=1S/C20H17NO3/c21-18-12-11-16(13-19(18)24-17-9-5-2-6-10-17)20(22)23-14-15-7-3-1-4-8-15/h1-13H,14,21H2 |
InChI Key |
NWQJRGVNDOSLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Benzyl 4 Amino 3 Phenoxybenzoate
Established Reaction Pathways for Benzyl (B1604629) 4-amino-3-phenoxybenzoate Synthesis
The most common and established method for synthesizing Benzyl 4-amino-3-phenoxybenzoate involves the esterification of 4-amino-3-phenoxybenzoic acid with benzyl alcohol or a benzyl halide. A frequent approach is the reaction of 4-amino-3-phenoxybenzoic acid with benzyl chloride in the presence of a base, such as sodium hydroxide (B78521). evitachem.com This reaction is typically carried out under reflux conditions to drive the formation of the ester. evitachem.com Following the reaction, purification techniques like recrystallization are employed to isolate the final product in a highly pure form. evitachem.com
Another established pathway involves a two-step process starting from a precursor like 4-amino-3-nitrobenzoic acid. This precursor can first be esterified, for instance, through a Fischer esterification with an alcohol in the presence of an acid catalyst, to form the corresponding ester. bond.edu.aubond.edu.au Subsequently, the nitro group can be reduced to an amino group to yield the final product.
Exploration of Novel and Optimized Synthetic Routes
The quest for more efficient and sustainable synthetic methods has led to the exploration of novel routes for constructing this compound and related structures.
Palladium-Catalyzed Coupling Reactions for Phenoxy Linkage Formation
Modern synthetic organic chemistry often utilizes palladium-catalyzed cross-coupling reactions to form carbon-oxygen bonds, such as the phenoxy linkage in the target molecule. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves the coupling of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst and a suitable ligand. This approach offers a powerful and versatile tool for constructing the diaryl ether moiety. For instance, N-methyl or methoxy (B1213986) benzamides have been shown to react with benzynes in the presence of a palladium catalyst to yield tricyclic phenanthridinone derivatives, demonstrating the utility of palladium catalysis in forming complex aromatic structures. nih.gov
Esterification and Amidation Strategies for Benzoate (B1203000) Core Derivatization
The formation of the benzyl ester is a critical step. Beyond the traditional Fischer esterification, alternative methods can be employed. For example, the use of trimethylchlorosilane (TMSCl) in methanol (B129727) has been shown to be an efficient system for the esterification of various amino acids, offering mild reaction conditions and good to excellent yields. nih.gov This method could potentially be adapted for the esterification of 4-amino-3-phenoxybenzoic acid. Another approach involves the use of chlorosulphonic acid and an alcohol to generate a hydrosulphate in situ, which then facilitates the esterification of amino acids and peptides. google.com
| Esterification Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires excess alcohol or removal of water. bond.edu.au |
| Reaction with Benzyl Halide | Benzyl Chloride, Base (e.g., NaOH) | Typically proceeds under reflux conditions. evitachem.com |
| TMSCl/Methanol System | Trimethylchlorosilane, Methanol | Mild, room temperature reaction with good yields. nih.gov |
| In Situ Hydrosulphate | Chlorosulphonic Acid, Alcohol | Efficient for amino acids and peptides. google.com |
Reductive Transformations for Amino Group Introduction
The introduction of the amino group is often achieved through the reduction of a nitro group. This is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed, offering different levels of selectivity and reactivity.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is often preferred. commonorganicchemistry.com
Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl), are also effective for this reduction. masterorganicchemistry.com These methods are generally mild and can tolerate other reducible functional groups. commonorganicchemistry.commasterorganicchemistry.com Other reagents like tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) can also be used, with Na₂S sometimes offering selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com A novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel catalyst has also been developed for the reduction of nitroaromatic compounds. jsynthchem.com
| Reduction Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Highly efficient, but can affect other functional groups. commonorganicchemistry.com |
| Metal in Acid | Fe, Sn, or Zn with HCl | Mild conditions, good for preserving other reducible groups. masterorganicchemistry.com |
| Tin(II) Chloride | SnCl₂ | Mild reducing agent. commonorganicchemistry.com |
| Sodium Sulfide | Na₂S | Can offer selectivity for reducing one of multiple nitro groups. commonorganicchemistry.com |
| Sodium Borohydride/Nickel Catalyst | NaBH₄, Ni(PPh₃)₄ | A newer, efficient method for nitro reduction. jsynthchem.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. wjpmr.com For ester synthesis, this includes exploring the use of solid acid catalysts to replace traditional corrosive acids like sulfuric acid, which generate significant waste. mdpi.com For example, zirconium-based solid acids have shown promise in catalyzing the esterification of benzoic acids. mdpi.com The use of safer solvents and designing for energy efficiency, such as through microwave-assisted synthesis, are also key considerations in developing more sustainable processes. uwlax.edu Solvent-free reaction conditions, where possible, represent a significant step towards greener synthesis. wjpmr.com
Control of Regioselectivity and Chemoselectivity in Synthesis
The synthesis of a multifunctional molecule like this compound requires precise control over the regioselectivity (where on the molecule the reaction occurs) and chemoselectivity (which functional group reacts). For instance, during the formation of the phenoxy linkage, the reaction must be directed to the 3-position of the benzoic acid derivative. Similarly, when performing the reduction of a nitro group, the conditions must be chosen to avoid the reduction of the ester group. The choice of protecting groups can also be crucial in achieving the desired selectivity. For example, protecting the amino group during certain reaction steps can prevent unwanted side reactions. masterorganicchemistry.com The selective reduction of one nitro group in a dinitro compound using reagents like sodium sulfide highlights the importance of chemoselectivity in complex syntheses. wikipedia.org
Chemical Reactivity and Derivatization Studies of Benzyl 4 Amino 3 Phenoxybenzoate
Mechanistic Investigations of Key Reactions Involving Benzyl (B1604629) 4-amino-3-phenoxybenzoate
Detailed mechanistic studies specifically on Benzyl 4-amino-3-phenoxybenzoate are not extensively documented in publicly available literature. However, the reactivity of this molecule can be understood by examining the well-established mechanisms of its constituent functional groups.
The primary aromatic amine is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom is key to its reactivity. The rate and extent of these reactions are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The phenoxy group at the meta-position and the benzyl ester at the para-position to the amine will modulate the electron density on the nitrogen atom, thereby affecting its nucleophilicity.
The benzyl ester functionality is susceptible to cleavage through various mechanisms. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Hydrogenolysis of the benzyl ester is a common deprotection strategy that proceeds via a palladium-catalyzed surface reaction involving hydrogen gas.
Reactions on the phenoxy ring would typically follow the principles of electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the activating or deactivating nature of the ether linkage and any substituents present on the phenoxy ring itself.
Functional Group Transformations and Strategic Modifications
The strategic modification of this compound can be achieved by targeting its three primary functional domains: the primary amine, the benzyl ester, and the phenoxy ring.
Reactions at the Primary Amine Moiety
The primary amine group is a versatile handle for derivatization.
Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) and a base such as triethylamine (B128534) would yield Benzyl 4-acetamido-3-phenoxybenzoate. A variety of acylating agents can be employed to introduce different functionalities. researchgate.net
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for synthesizing N-alkylated derivatives. wikipedia.orgijpcbs.com
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. evitachem.comyoutube.com This diazonium salt is a valuable intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, or coupling reactions to form azo dyes. evitachem.com
| Reaction | Reagents and Conditions | Product Type |
| Acylation | Acyl chloride/anhydride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | N-Acyl derivative |
| Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent (e.g., NaBH₄) | N-Alkyl derivative |
| Diazotization | NaNO₂, strong acid (e.g., HCl), 0-5 °C | Diazonium salt |
Ester Cleavage and Formation of Carboxylic Acid Derivatives
The benzyl ester can be cleaved to unveil the corresponding carboxylic acid, 4-amino-3-phenoxybenzoic acid, which can then be further derivatized.
Hydrogenolysis: A standard and mild method for benzyl ester cleavage is catalytic hydrogenation. google.com This typically involves reacting the ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is highly selective for the benzyl group and generally does not affect other functional groups. youtube.com
Acid/Base Hydrolysis: The ester can be hydrolyzed under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions. The choice of conditions depends on the stability of other functional groups in the molecule.
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters in the presence of other protecting groups. researchgate.net
Once the carboxylic acid is formed, it can be converted into a variety of derivatives, such as other esters, amides, or acid chlorides, using standard synthetic protocols.
| Cleavage Method | Reagents and Conditions | Product |
| Hydrogenolysis | H₂, Pd/C, solvent (e.g., Ethanol) | 4-Amino-3-phenoxybenzoic acid |
| Acid Hydrolysis | Strong acid (e.g., HCl), water, heat | 4-Amino-3-phenoxybenzoic acid |
| Base Hydrolysis | Strong base (e.g., NaOH), water, heat, then acid workup | 4-Amino-3-phenoxybenzoic acid |
| Lewis Acid Cleavage | SnCl₄, solvent | 4-Amino-3-phenoxybenzoic acid |
Phenoxy Ring Substitutions and Modifications
The phenoxy ring, being an aromatic ether, can undergo electrophilic aromatic substitution reactions. The ether oxygen is an activating, ortho-, para-directing group. Therefore, electrophiles are expected to add at the positions ortho and para to the ether linkage.
Halogenation: Reactions with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst or in a polar solvent can introduce halogen atoms onto the phenoxy ring. youtube.comkhanacademy.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenoxy ring. chemguide.co.uk The position of nitration will be directed by the ether linkage.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation, using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride (AlCl₃), could be used to introduce alkyl or acyl groups to the phenoxy ring. wikipedia.orgijpcbs.com However, the presence of the potentially deactivating ester and amine functionalities on the other ring must be considered, as they could influence the feasibility and outcome of these reactions.
Synthesis of Structural Analogues and Libraries of Derivatives
The core structure of this compound allows for the generation of libraries of analogues by systematically varying its substituents.
Variation of the Benzyl Ester Substituent
A library of derivatives can be synthesized by starting with 4-amino-3-phenoxybenzoic acid and esterifying it with a variety of substituted benzyl alcohols. This can be achieved through Fischer esterification (reacting the carboxylic acid with the alcohol in the presence of a strong acid catalyst) or by converting the carboxylic acid to its acid chloride followed by reaction with the desired benzyl alcohol in the presence of a base.
This approach allows for the introduction of a wide range of substituents on the benzyl group, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, chloro). thieme-connect.de The properties of the resulting esters, such as their stability and reactivity, can be fine-tuned by these substitutions.
| Benzyl Alcohol Substituent | Potential Esterification Method | Resulting Ester |
| 4-Methoxybenzyl alcohol | Fischer Esterification | 4-Methoxythis compound |
| 4-Nitrobenzyl alcohol | Acid chloride method | 4-Nitrothis compound |
| 4-Chlorobenzyl alcohol | Fischer Esterification | 4-Chlorothis compound |
| 3,4-Dimethoxybenzyl alcohol | Acid chloride method | 3,4-Dimethoxythis compound |
This systematic variation of the benzyl ester substituent can be a valuable strategy in fields such as medicinal chemistry for structure-activity relationship (SAR) studies.
Modifications of the Phenoxy Moiety
The phenoxy group of this compound, a diaryl ether linkage, is a key structural feature that can be subjected to various chemical transformations to modulate the molecule's properties. The reactivity of this moiety is influenced by the electronic nature of the substituents on both aromatic rings.
Electrophilic Aromatic Substitution: The phenoxy ring is susceptible to electrophilic aromatic substitution reactions. The ether oxygen is an activating group, directing incoming electrophiles to the ortho and para positions. However, the precise regioselectivity and reaction feasibility depend on the reaction conditions and the presence of other directing groups on the phenoxy ring itself. Common electrophilic substitution reactions that could be explored include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the phenoxy ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation would be dictated by the existing substitution pattern of the phenoxy ring.
Nitration: Nitration of the phenoxy ring can be accomplished using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the phenoxy ring using an appropriate acyl or alkyl halide in the presence of a Lewis acid catalyst. These modifications can significantly alter the steric and electronic properties of the molecule.
Cross-Coupling Reactions: Modern cross-coupling methodologies provide powerful tools for the functionalization of the phenoxy moiety. If the phenoxy ring is pre-functionalized with a halide or a triflate, it can participate in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of a wide range of aryl or alkyl substituents.
Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
A hypothetical derivatization scheme starting from a halogenated phenoxy precursor is presented below:
| Precursor | Reagent and Conditions | Product |
| Benzyl 4-amino-3-(4-bromophenoxy)benzoate | Arylboronic acid, Pd catalyst, base | Benzyl 4-amino-3-(biphenyl-4-yloxy)benzoate derivative |
| Benzyl 4-amino-3-(4-bromophenoxy)benzoate | Amine, Pd catalyst, base | Benzyl 4-amino-3-(4-aminophenyl)oxybenzoate derivative |
| Benzyl 4-amino-3-(4-bromophenoxy)benzoate | Terminal alkyne, Pd/Cu catalyst, base | Benzyl 4-amino-3-(4-alkynylphenoxy)benzoate derivative |
Isosteric Replacements within the Core Structure
Isosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its essential binding interactions. In the context of this compound, several parts of the molecule can be considered for isosteric replacement.
Phenoxy Group Isosteres: The phenoxy group, a key structural element, can be replaced by various other functionalities to explore different spatial arrangements and electronic properties. nih.govnih.gov The goal of such replacements is often to improve properties like solubility, metabolic stability, or to explore new interactions with a biological target. nih.govacs.org
Heteroaromatic Rings: Replacing the phenyl ring of the phenoxy group with a heteroaromatic ring, such as pyridine, pyrimidine, or thiazole, can introduce hydrogen bond donors or acceptors and alter the dipole moment of the molecule. nih.gov For instance, a phenoxypyridine scaffold can exhibit different biological activities compared to its diaryl ether counterpart. nih.gov
Saturated and Partially Saturated Rings: To increase the three-dimensional character and potentially improve solubility and metabolic stability, the phenyl ring can be replaced with saturated or partially saturated carbocyclic or heterocyclic rings. Examples include cyclohexyl, piperidinyl, or bicyclic scaffolds like bicyclo[1.1.1]pentane (BCP). acs.orgnih.gov BCPs, for instance, have been successfully used as para-substituted phenyl ring mimics. nih.gov
Alternative Linkers: The ether linkage itself can be replaced. For example, a thioether (-S-), a sulfoxide (B87167) (-SO-), a sulfone (-SO2-), an amine (-NH-), or a methylene (B1212753) (-CH2-) linker can be introduced. These changes significantly impact the geometry and electronic nature of the connection between the two aromatic rings.
The following table presents some potential isosteric replacements for the phenoxy moiety and their rationale:
| Original Moiety | Isosteric Replacement | Rationale |
| Phenoxy | Pyridyloxy | Introduce H-bond acceptor, alter electronics and solubility. nih.gov |
| Phenoxy | Cyclohexyloxy | Increase sp3 character, improve metabolic stability. |
| Phenoxy | Phenylamino | Introduce H-bond donor, alter geometry. |
| Phenoxy | Phenylthio | Modify bond angle and length, alter electronics. |
| Phenoxy | Benzyl | Remove ether oxygen, increase lipophilicity and conformational flexibility. |
Structure-Reactivity Relationship (SRR) Analysis
The relationship between the chemical structure of this compound derivatives and their reactivity is a critical aspect for understanding their chemical behavior and for the rational design of new compounds with desired properties.
Electronic Effects: The electronic nature of the substituents on both the aminobenzoate and the phenoxy rings plays a crucial role in the reactivity of the molecule.
Amino Group: The amino group at the 4-position is a strong electron-donating group, which activates the benzoate (B1203000) ring towards electrophilic substitution. However, it can be readily acylated or alkylated, which would modify its electronic influence.
Benzyl Ester: The benzyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The rate of this hydrolysis will be influenced by the electronic effects of the substituents on the aromatic ring.
Steric Effects: The steric bulk of substituents can significantly impact the reactivity of the molecule.
Substituents on the phenoxy ring, particularly at the ortho positions, can hinder the approach of reagents to the ether linkage or to adjacent positions on the benzoate ring.
The size of the ester group can influence the rate of hydrolysis and other reactions at the carboxyl group.
A hypothetical quantitative structure-activity relationship (QSAR) study could be envisioned to correlate the chemical reactivity (e.g., rate of hydrolysis, susceptibility to oxidation) with various physicochemical descriptors of a series of this compound derivatives.
The following table outlines key structural features and their expected impact on reactivity:
| Structural Feature | Modification | Expected Impact on Reactivity |
| Amino Group | Acylation | Decreased activation of the benzoate ring. |
| Phenoxy Ring | Introduction of Electron-Withdrawing Groups | Decreased electron density on the ether oxygen, potential for nucleophilic aromatic substitution on the phenoxy ring. |
| Phenoxy Ring | Introduction of Electron-Donating Groups | Increased electron density on the ether oxygen, enhanced susceptibility to electrophilic attack on the phenoxy ring. |
| Benzyl Ester | Replacement with smaller alkyl ester | Increased rate of hydrolysis due to reduced steric hindrance. |
Advanced Structural Characterization and Conformational Analysis of Benzyl 4 Amino 3 Phenoxybenzoate
Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS for complex fragment analysis)
The definitive confirmation of the molecular structure of Benzyl (B1604629) 4-amino-3-phenoxybenzoate would necessitate the use of high-resolution spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts. These experiments would provide detailed information on the connectivity of atoms within the molecule, confirming the specific arrangement of the benzyl, amino, and phenoxy groups on the benzoate (B1203000) core.
High-Resolution Mass Spectrometry (HRMS) is another essential tool for structural elucidation. It would provide an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₂₀H₁₇NO₃. Furthermore, analysis of the fragmentation patterns in the mass spectrum would help to identify the different structural motifs within the molecule, such as the loss of the benzyl group or cleavage of the ether linkage.
Currently, no detailed 2D NMR or HRMS fragmentation data for Benzyl 4-amino-3-phenoxybenzoate are available in the public domain. While basic information such as the molecular formula and weight are listed by some chemical suppliers, the comprehensive spectroscopic data required for full structural verification is absent.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Such data is invaluable for understanding the molecule's geometry and steric interactions.
A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound. The availability of a crystal structure would be fundamental to understanding its solid-state conformation and intermolecular interactions.
Conformational Preferences and Dynamics in Solution and Solid States
The presence of several rotatable bonds in this compound—specifically around the ester linkage, the phenoxy ether bond, and the benzyl group—suggests that the molecule can adopt various conformations. In the absence of experimental data, computational modeling could offer theoretical insights into the preferred conformations in both the gas phase and in different solvents.
In solution, NMR techniques, potentially combined with computational studies, could shed light on the dynamic behavior and the conformational equilibrium of the molecule. In the solid state, the conformation would be fixed within the crystal lattice, and as mentioned, this information is currently unavailable due to the lack of crystallographic data.
Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Forms
The amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the oxygen of the phenoxy group can act as hydrogen bond acceptors. In a crystalline solid, these functional groups would likely participate in a network of intermolecular hydrogen bonds, which would play a significant role in the packing of the molecules in the crystal lattice.
In addition to hydrogen bonding, other intermolecular forces such as π-π stacking between the aromatic rings and van der Waals interactions would also influence the crystal packing. A detailed analysis of these interactions would only be possible with a known crystal structure. Without this data, any discussion of the hydrogen bonding network and other intermolecular forces for this compound remains speculative.
Theoretical and Computational Investigations of Benzyl 4 Amino 3 Phenoxybenzoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods can determine the optimized molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting reactivity.
For a molecule like Benzyl (B1604629) 4-amino-3-phenoxybenzoate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G**, would be employed to compute key electronic and structural parameters. researchgate.net These calculations provide insights into the molecule's stability, polarity, and reactive sites.
Key Calculated Properties:
Optimized Geometry: This includes bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netlibretexts.org Red and yellow areas indicate negative potential (prone to electrophilic attack), while blue areas show positive potential (prone to nucleophilic attack). researchgate.netyoutube.com For Benzyl 4-amino-3-phenoxybenzoate, the oxygen atoms of the carbonyl and ether groups, along with the amino group, would be expected to be electron-rich sites.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and polarity within the molecule.
Table 1: Representative Quantum Chemical Properties for a Structurally Similar Aromatic Ester Data is illustrative and based on typical values for related compounds.
| Parameter | Representative Value | Method/Basis Set |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311++G |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-311++G |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | DFT/B3LYP/6-311++G |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G |
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics, solvation, and intermolecular interactions of a molecule in various environments.
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and calculating the trajectories of all atoms based on a defined force field. youtube.com Force fields like CHARMM, AMBER, or OPLS-AA are commonly used for organic molecules. nih.gov Tools such as SwissParam can generate force field parameters for novel small molecules that are compatible with widely used simulation packages. nih.gov
Key Insights from MD Simulations:
Conformational Analysis: MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt due to the rotation around its flexible single bonds, such as the ester linkage and the ether bond.
Solvation Structure: The simulation can reveal how solvent molecules arrange around the solute, including the formation of hydrogen bonds between the amino and ester groups and protic solvents. For benzoate-based ionic liquids, it has been shown that the oxygen atoms of the benzoate (B1203000) are readily accessible to small water molecules. mdpi.com
Intermolecular Interactions: In concentrated systems, MD can model how multiple molecules of this compound might interact with each other, predicting tendencies for aggregation or self-assembly.
Table 2: Typical Parameters for an MD Simulation of a Small Organic Molecule
| Parameter | Setting | Description |
| Force Field | CHARMM36 / CGenFF | A set of parameters and equations used to describe the potential energy of the system. nih.gov |
| Solvent Model | TIP3P Water | A model representing water molecules in the simulation. |
| Temperature | 300 K | Controlled via a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Controlled via a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns | The duration over which the molecular motions are simulated. |
In Silico Modeling of Molecular Interactions and Binding Site Prediction
In silico modeling techniques, such as molecular docking, are used to predict how a molecule (ligand) might bind to a receptor or other target structure. While often used in drug discovery, these methods can also be applied to understand interactions with non-biological targets like synthetic polymers, cyclodextrins, or material surfaces. nih.govmdpi.com
For this compound, molecular docking could be used to investigate its potential to form inclusion complexes or adsorb to a surface. The process involves generating multiple conformations of the molecule and "docking" them into a predefined binding site on the target. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. mdpi.com
Key Aspects of Interaction Modeling:
Binding Mode Prediction: Docking can predict the preferred orientation of the molecule within a binding cavity. For instance, studies on the inclusion of ethyl benzoate in hydroxypropyl-β-cyclodextrin showed that the benzene (B151609) ring part of the molecule is included within the cyclodextrin (B1172386) cavity. nih.gov
Interaction Analysis: The model can identify the specific intermolecular forces stabilizing the complex, such as hydrogen bonds (e.g., involving the amino or carbonyl groups), π-π stacking (between the aromatic rings), and hydrophobic interactions. nih.gov
Binding Affinity Estimation: The docking score provides a qualitative or semi-quantitative estimate of the binding strength (e.g., in kcal/mol).
Table 3: Illustrative Docking Results for a Benzoate Derivative with a Non-Biological Receptor Data is hypothetical and for illustrative purposes.
| Receptor Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties | Dominant Interaction Types |
| Hydrophobic Cavity | -6.8 | Benzyl and Phenoxy Rings | Hydrophobic, π-π Stacking |
| Polar Surface Site | -5.2 | Amino and Carbonyl Groups | Hydrogen Bonding, Electrostatic |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states (TS), and calculate the activation energies required for the reaction to proceed. aip.org
For this compound, theoretical methods could be used to study various potential reactions, such as the hydrolysis of the ester bond, electrophilic aromatic substitution, or reactions involving the amino group. The acid-catalyzed hydrolysis of esters, for example, is known to proceed via protonation of the carbonyl group, followed by nucleophilic attack by water. youtube.comyoutube.comyoutube.com Computational studies on ester hydrolysis have explored mechanisms involving water autoionization, where hydronium or hydroxide (B78521) ions generated in situ act as catalysts. nih.govnih.gov
Key Elements of Reaction Pathway Prediction:
Transition State (TS) Geometry: The specific atomic arrangement at the highest point of the energy barrier between reactants and products.
Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state, which determines the reaction rate. DFT calculations can predict these barriers. nih.govusu.edu
Reaction Mechanism: The step-by-step sequence of elementary reactions, including the formation of any intermediates. For complex reactions like nucleophilic aromatic substitution (SNAr), DFT can help distinguish between stepwise and concerted pathways. rsc.org
Table 4: Representative Calculated Activation Energies for a Reaction of a Benzoate Derivative Data is illustrative and based on analogous reaction studies.
| Reaction Type | Proposed Rate-Determining Step | Computational Method | Calculated ΔG‡ (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Nucleophilic attack of water on the protonated carbonyl | DFT (B3LYP/CPCM) | 22.5 |
| Nucleophilic Aromatic Substitution | Formation of Meisenheimer complex | DFT (B3LYP-D3/CPCM) | 18.9 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific activity. nih.gov This "activity" can be a biological effect or a purely chemical property, such as reaction rate or antioxidant potential. nih.govjocpr.com
A QSAR model for a series of compounds including this compound would involve:
Data Set Compilation: Assembling a set of structurally related molecules with measured activity data.
Descriptor Calculation: Calculating various numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties (e.g., LogP, molar refractivity, HOMO/LUMO energies, topological indices). nih.govresearchgate.net
Model Generation: Using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that relates the descriptors to the activity.
Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov
For aromatic amines, QSAR models have been developed to predict properties like carcinogenicity, where electronic parameters such as HOMO and LUMO energies are often critical descriptors, reflecting the need for metabolic activation. oup.comnih.govresearchgate.net For phenolic compounds, QSAR models for antioxidant activity often include descriptors related to the ease of hydrogen atom donation. nih.govnih.govfrontiersin.org
Table 5: Example of a Generic QSAR Equation for Chemical Activity
| QSAR Model Equation | Statistical Parameters | Interpretation of Descriptors |
| log(Activity) = 0.5LogP - 0.2EHOMO + 1.5 | r² = 0.85, q² = 0.75 | Activity increases with hydrophobicity (LogP) and with a higher HOMO energy (greater ease of oxidation). |
Note: The equation and parameters are for illustrative purposes only.
Molecular Mechanisms of Interaction in Pre Clinical Research Systems
Applications in Chemical Biology and Advanced Materials Research
Development of Benzyl (B1604629) 4-amino-3-phenoxybenzoate as a Molecular Probe or Chemical Tool
In such studies, the phenoxy and benzyl groups can be altered to probe the steric and electronic requirements of a binding pocket. For instance, substituting these groups with others of varying sizes and electronic properties can elucidate the key interactions necessary for biological activity. This approach is fundamental in the rational design of more potent and selective inhibitors or activators of biological targets. While specific examples of Benzyl 4-amino-3-phenoxybenzoate as a widely used molecular probe are still emerging in the literature, its foundational structure holds significant promise for such applications.
Role as a Synthetic Intermediate in the Construction of Complex Chemical Entities
The chemical reactivity of this compound positions it as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. The amino group can be readily transformed into a wide array of other functional groups. For example, it can undergo diazotization followed by substitution to introduce halogens, hydroxyls, or other moieties. It can also be acylated or alkylated to build larger molecular scaffolds.
One of the key applications of this compound as a synthetic intermediate lies in the construction of heterocyclic systems. The amino and ester functionalities can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and natural products. The phenoxy group can also be a site for further chemical modification, adding another layer of complexity and diversity to the molecules that can be generated from this starting material.
Exploration in Catalysis or Supramolecular Chemistry Research
The potential of this compound in the fields of catalysis and supramolecular chemistry is an area of active exploration. The presence of both a soft Lewis basic site (the amino group) and potential π-stacking interactions from the aromatic rings suggests that it could serve as a ligand for metal catalysts. The coordination of a metal center to the amino group could modulate the metal's catalytic activity and selectivity in various organic transformations.
In the context of supramolecular chemistry, the molecule's structure is conducive to self-assembly through non-covalent interactions such as hydrogen bonding (via the amino group) and π-π stacking. The interplay of these forces could lead to the formation of well-defined supramolecular architectures like sheets, fibers, or gels. The properties of these self-assembled materials would be dictated by the specific arrangement of the constituent molecules, opening up possibilities for creating novel materials with tailored functions.
Potential as a Building Block for Functional Advanced Materials
The characteristics of this compound make it an attractive building block for the creation of functional advanced materials. Its aromatic nature and ability to participate in hydrogen bonding suggest its utility in the design of high-performance polymers and coatings. Incorporation of this moiety into a polymer backbone could enhance thermal stability and mechanical properties.
Furthermore, the reactive amino group provides a convenient point for cross-linking or for grafting other functional molecules onto a polymer chain. This could be leveraged to create materials with specific properties, such as altered surface energy, conductivity, or responsiveness to external stimuli. For example, polymers containing this unit could be functionalized to create materials for applications in sensors, separation membranes, or optoelectronic devices. The versatility of this compound as a monomer or a functional additive underscores its potential in the development of the next generation of advanced materials.
Analytical Methodologies for Research Grade Purity and Quantification
Development of Advanced Chromatographic Methods for Isolation and Purity Assessment
The isolation and purification of "Benzyl 4-amino-3-phenoxybenzoate" to a high degree of purity are critical for its use in research. Chromatographic techniques, particularly flash chromatography and High-Performance Liquid Chromatography (HPLC), are instrumental in achieving this.
Flash Chromatography:
For the initial purification of "this compound" following its synthesis, flash chromatography is a commonly employed technique. This method allows for the rapid and efficient separation of the target compound from unreacted starting materials and byproducts. The general procedure involves dissolving the crude product in a minimum amount of a suitable solvent and loading it onto a silica (B1680970) gel column. A solvent system with an appropriate polarity is then used to elute the compounds.
Based on the purification of structurally similar compounds, a typical solvent system for the flash chromatography of "this compound" would likely consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. rsc.org The ratio of these solvents is optimized to achieve the best separation. For instance, a gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can be effective in separating compounds with a wide range of polarities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC):
For the final assessment of purity and for quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. This technique offers high resolution and sensitivity. A patent for a structurally complex related compound, "benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate," details an HPLC method that can be adapted for "this compound". google.com
A suitable RP-HPLC method would likely utilize a C18 column. The mobile phase would typically be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, which for an aromatic compound like "this compound" would be in the range of 230-280 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.
A hypothetical HPLC method for "this compound" is outlined in the table below:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Techniques for Quantification in Research Matrices
Spectroscopic methods are indispensable for the structural elucidation and quantification of "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three benzene (B151609) rings, the benzylic protons of the ester group, and the amine protons. The protons on the phenoxy-substituted ring and the benzyl (B1604629) group will likely appear in the aromatic region (δ 7.0-8.0 ppm). The benzylic protons (-CH₂-) would present as a singlet around δ 5.3 ppm. rsc.org The amino group protons (-NH₂) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a downfield chemical shift (around δ 165 ppm). rsc.org The aromatic carbons would appear in the region of δ 115-160 ppm, with the carbon attached to the oxygen atoms appearing at lower field. The benzylic carbon would be expected around δ 66 ppm. rsc.org
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of "this compound". The molecular formula of the compound is C₂₀H₁₇NO₃, which corresponds to a molecular weight of 319.36 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
UV-Visible Spectroscopy:
UV-Vis spectroscopy can be used for the quantification of "this compound" in solution. The aromatic nature of the compound suggests that it will have characteristic absorbance maxima in the UV region. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This allows for the determination of the concentration of the compound in unknown samples.
The following table summarizes the expected analytical data for "this compound":
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0-8.0 (m, aromatic H), ~5.3 (s, 2H, benzylic H), broad s (2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~115-160 (aromatic C), ~66 (benzylic C) |
| High-Resolution Mass Spec | Expected m/z for [M+H]⁺: 320.1281 |
| UV-Vis Spectroscopy | λmax in the range of 230-280 nm |
Future Research Directions and Unaddressed Areas
Emerging Synthetic Strategies for Complex Aryl Aminobenzoates
The synthesis of complex aryl aminobenzoates like Benzyl (B1604629) 4-amino-3-phenoxybenzoate traditionally relies on classical esterification and etherification reactions. A common route involves the esterification of a 4-amino-3-phenoxybenzoic acid precursor with benzyl alcohol or a benzyl halide. evitachem.com However, the future of synthesizing such molecules lies in the adoption of more sophisticated and efficient catalytic systems that offer greater control, higher yields, and broader substrate scope.
Modern synthetic organic chemistry is increasingly turning towards transition-metal-catalyzed cross-coupling reactions to construct C-N and C-O bonds in aryl systems. Methodologies like the Buchwald-Hartwig amination are at the forefront of C-N bond formation, providing a powerful tool for the synthesis of a wide array of arylamines from aryl halides or triflates and primary or secondary amines. The development of new phosphine (B1218219) ligands continues to expand the utility of these reactions, even allowing for couplings at room temperature. Similarly, palladium-catalyzed C-O coupling reactions offer a versatile approach to the formation of the phenoxy ether linkage.
Another promising avenue is the use of copper-catalyzed Ullmann condensation reactions, which have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. These methods could provide alternative and potentially more cost-effective routes to aryl ethers and amines.
Furthermore, the direct C-H functionalization of aromatic rings is a rapidly advancing field that could revolutionize the synthesis of complex molecules like Benzyl 4-amino-3-phenoxybenzoate. This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and environmentally friendly.
A comparative look at potential synthetic strategies highlights the evolution from classical to modern catalytic methods:
| Strategy | Description | Potential Advantages |
| Classical Esterification (Fischer) | Reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. | Well-established, simple reagents. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an aromatic ring by a nucleophile. | Can be effective for activated systems. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. | High functional group tolerance, broad scope. |
| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an alcohol or amine. | Often uses less expensive catalysts than palladium. |
| Direct C-H Functionalization | Direct formation of a C-N or C-O bond at a C-H site on the aromatic ring. | High atom economy, reduced waste. |
Deeper Mechanistic Understanding of Its Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. The classical synthesis involving nucleophilic aromatic substitution (SNAr) to introduce the phenoxy group, for instance, proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electronic nature of the substituents on the aromatic ring.
For the esterification step, the Fischer esterification mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The efficiency of this reversible reaction is often enhanced by removing water as it is formed.
The mechanisms of more advanced catalytic cycles, such as the Buchwald-Hartwig amination, are more intricate. They typically involve oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. Understanding the kinetics and thermodynamics of each step in this cycle is key to developing more efficient catalysts.
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating these complex reaction pathways. DFT calculations can provide insights into transition state geometries, activation energies, and the role of the catalyst and ligands, which can guide the rational design of new and improved synthetic methods.
Novel Applications in Interdisciplinary Scientific Fields
The structural features of this compound suggest a wide range of potential applications across various scientific disciplines.
Medicinal Chemistry: Aryl aminobenzoate derivatives are known to exhibit a variety of biological activities. For example, some derivatives of p-aminobenzoic acid (PABA) have been investigated as inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. nih.govacs.org The presence of the phenoxy group in this compound could lead to interactions with different biological targets. There is potential for this compound to serve as a scaffold for the development of new therapeutic agents, such as enzyme inhibitors or receptor modulators. nih.govacs.org
Materials Science: The rigid, aromatic nature of this compound makes it a candidate for applications in materials science. Phenyl benzoate (B1203000) derivatives, for instance, are known to form the core of many liquid crystalline materials. google.comwipo.inttandfonline.comnih.govsci-hub.se The specific substitution pattern of this compound could lead to unique mesophase behaviors. Furthermore, substituted carbazoles and other aromatic amines are widely used in the development of organic light-emitting diodes (OLEDs) as charge-transporting or emissive materials. nih.govresearchgate.netbeilstein-journals.orgresearchgate.netyoutube.com The electronic properties of this compound could be tuned through further chemical modification for such applications. The amino group also suggests potential for incorporation into conductive polymers. researchgate.net
A summary of potential applications for related compound classes is presented below:
| Field | Application | Relevant Compound Class |
| Medicinal Chemistry | Enzyme Inhibition | p-Aminobenzoic Acid Derivatives nih.govacs.orgnih.gov |
| Medicinal Chemistry | Antimycobacterial Agents | N-(Benzyloxy)benzyl)-4-aminoquinolines nih.gov |
| Medicinal Chemistry | Protein Pegylation | 4-Aminobenzoic Acid Esters of Polyethylene Glycol rsc.org |
| Materials Science | Liquid Crystals | Phenyl Benzoate Derivatives google.comwipo.inttandfonline.comnih.govsci-hub.se |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Aryl-substituted Carbazoles and Amines nih.govresearchgate.netbeilstein-journals.orgresearchgate.netyoutube.com |
| Materials Science | Conductive Polymers | Polyanilines from Aminobenzoic Acids researchgate.net |
Identification of Undiscovered Molecular Interaction Profiles
Unlocking the full potential of this compound requires a detailed understanding of its interactions with other molecules, particularly biological macromolecules. A variety of experimental and computational techniques can be employed to elucidate these interaction profiles.
Experimental Techniques: High-throughput screening methods can be used to identify potential biological targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinities and kinetics. X-ray crystallography of the compound bound to a target protein can offer a detailed, atomic-level view of the binding mode.
Computational Approaches: In the absence of experimental data, computational methods like molecular docking and pharmacophore modeling can be used to predict how this compound might interact with known protein structures. Molecular dynamics simulations can then be used to study the stability of these predicted interactions over time. These in silico methods are valuable for prioritizing compounds for experimental testing and for guiding the design of new derivatives with improved binding properties.
The following table outlines some of the key techniques used to study molecular interactions:
| Technique | Type | Information Gained |
| Surface Plasmon Resonance (SPR) | Experimental | Binding affinity (KD), association/dissociation kinetics. |
| Isothermal Titration Calorimetry (ITC) | Experimental | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Nuclear Magnetic Resonance (NMR) | Experimental | Identification of binding site, structural changes upon binding. |
| X-ray Crystallography | Experimental | High-resolution 3D structure of the ligand-protein complex. |
| Molecular Docking | Computational | Predicted binding mode and affinity of a ligand to a receptor. |
| Pharmacophore Modeling | Computational | 3D arrangement of essential features for biological activity. |
| Molecular Dynamics (MD) Simulation | Computational | Stability of ligand-protein complexes over time. |
By systematically applying these modern research strategies, the scientific community can unlock the full potential of this compound, paving the way for its application in a variety of innovative and beneficial technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
